Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.: 60920-72-1
VCID: VC0014492
InChI: InChI=1S/C25H29NO6/c1-3-14-28-23-21(26-17(2)27)25(29-15-18-10-6-4-7-11-18)31-20-16-30-24(32-22(20)23)19-12-8-5-9-13-19/h3-13,20-25H,1,14-16H2,2H3,(H,26,27)/t20-,21-,22-,23-,24?,25+/m1/s1
SMILES: CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC=C
Molecular Formula: C₂₅H₂₉NO₆
Molecular Weight: 439.5

Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside

CAS No.: 60920-72-1

Cat. No.: VC0014492

Molecular Formula: C₂₅H₂₉NO₆

Molecular Weight: 439.5

* For research use only. Not for human or veterinary use.

Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside - 60920-72-1

Specification

CAS No. 60920-72-1
Molecular Formula C₂₅H₂₉NO₆
Molecular Weight 439.5
IUPAC Name N-[(4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Standard InChI InChI=1S/C25H29NO6/c1-3-14-28-23-21(26-17(2)27)25(29-15-18-10-6-4-7-11-18)31-20-16-30-24(32-22(20)23)19-12-8-5-9-13-19/h3-13,20-25H,1,14-16H2,2H3,(H,26,27)/t20-,21-,22-,23-,24?,25+/m1/s1
SMILES CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC=C

Introduction

Chemical Identity and Structural Characterization

Basic Identification Parameters

Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside is characterized by several key identification parameters that distinguish it from related carbohydrate derivatives. These parameters are essential for researchers working with this compound in laboratory settings and for database indexing purposes.

ParameterValue
Chemical NameBenzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside
CAS Registry Number60920-72-1
Molecular FormulaC25H29NO6
Molecular Weight439.5 g/mol
IUPAC NameN-[(4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-7-yl]acetamide

The compound is formally recognized by its CAS number 60920-72-1, allowing for unambiguous identification in chemical databases and literature citations . Its molecular formula C25H29NO6 indicates a complex organic structure containing carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration that determines its chemical and physical properties.

Structural Features

The molecular architecture of Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside includes several distinctive structural elements that contribute to its chemical behavior and applications in carbohydrate chemistry:

  • A glucopyranoside core structure with a defined stereochemistry, maintaining the characteristic six-membered ring configuration of glucose

  • An anomeric benzyl group in the α-configuration at C-1, enhancing solubility in organic solvents and providing a protective group for the hemiacetal functionality

  • An acetamido group (-NHCOCH3) at the C-2 position, representing a protected form of the amino functionality found in glucosamine

  • An allyl ether (-OCH2CH=CH2) at the C-3 position, introducing an unsaturated functional group that serves as a handle for further chemical modifications

  • A benzylidene acetal protecting group spanning the 4,6-positions, restricting conformational flexibility and directing regioselectivity in subsequent reactions

These structural features combine to create a uniquely functionalized carbohydrate derivative with specific reactivity patterns that prove valuable in synthetic carbohydrate chemistry. The placement of these protecting groups creates a molecule with orthogonally protected functional groups, allowing for selective chemical manipulations at specific positions.

Physical and Chemical Properties

Physical Characteristics

As a complex carbohydrate derivative, Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside possesses physical properties that are relevant to its handling, storage, and applications in research settings. Though detailed physical data for this specific compound is limited in the available literature, several properties can be inferred based on its structure and comparison with similar compounds.

The compound typically exists as a white to off-white crystalline solid at room temperature, consistent with other protected carbohydrate derivatives. Its solubility profile favors organic solvents such as chloroform, dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), while exhibiting poor solubility in water and highly nonpolar solvents like hexanes. This solubility pattern is attributed to the presence of both polar functional groups (acetamido, ether linkages) and nonpolar moieties (benzyl, benzylidene, allyl groups).

The multiple aromatic rings present in the benzyl and benzylidene groups likely confer UV absorption properties to the molecule, which could be useful for detection and monitoring during chromatographic purification processes. Additionally, the compound would be expected to exhibit optical rotation due to its chiral centers, particularly the well-defined stereochemistry of the glucopyranoside core.

Chemical Reactivity

The reactivity profile of Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside is dictated by its functional groups, each offering distinct possibilities for chemical transformations:

  • The benzyl glycoside at the anomeric position is stable under many reaction conditions but can be cleaved through catalytic hydrogenation, providing access to the free hemiacetal when needed.

  • The allyl group at the O-3 position represents one of the most versatile aspects of the molecule's chemistry. This unsaturated functionality can undergo numerous transformations including:

    • Hydroboration-oxidation to introduce a hydroxyl group

    • Ozonolysis to generate an aldehyde functionality

    • Olefin metathesis for chain extension or modification

    • Epoxidation followed by regioselective ring-opening

  • The benzylidene acetal protecting the 4,6-positions can be selectively cleaved under specific conditions to generate either the 4-OH or 6-OH derivative, depending on the reagents employed. This selective deprotection strategy is valuable for creating glycosyl acceptors with specific hydroxyl groups available for glycosylation.

  • The acetamido group at C-2 is relatively stable under most conditions employed in carbohydrate chemistry but can be modified through deacetylation under basic conditions if necessary.

These reactivity patterns make the compound an excellent platform for diverse chemical transformations in the context of oligosaccharide synthesis and other applications in glycochemistry.

Synthesis Methods

General Synthetic Approach

The synthesis of Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside typically involves a multi-step sequence starting from readily available glucosamine derivatives. The general synthetic strategy follows a logical progression of selective protection and modification steps:

  • Protection of the anomeric position with a benzyl group to establish the α-configuration

  • N-acetylation of the amino group at C-2

  • Formation of the 4,6-O-benzylidene acetal

  • Selective allylation of the hydroxyl group at O-3

This approach utilizes established carbohydrate chemistry techniques to achieve regioselective modifications, resulting in a well-defined product with protected functional groups strategically placed for subsequent synthetic manipulations.

Benzylidene Acetal Formation

For the structurally related compound Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (lacking the 3-O-allyl group), the formation of the benzylidene acetal involves the following procedure:

The precursor compound (identified as Compound 11, 0.412 g, 1.32 mmol) is dissolved in DMF (20 mL), followed by the addition of benzaldehyde dimethyl acetal (0.6 mL, 3.97 mmol) and a catalytic amount of p-toluenesulfonic acid (0.123 g, 0.53 mmol). The reaction mixture is stirred for 3 hours at room temperature. After removing DMF under vacuum, the resulting white residue is suspended in saturated sodium bicarbonate solution, filtered, washed with a hexanes/EtOAc/CH2Cl2 (4/1/0.5) solvent system, and dried under vacuum. This procedure typically yields the benzylidene-protected product in approximately 95% yield .

The NMR characterization of this intermediate provides valuable spectroscopic data:

¹H NMR (600 MHz, CDCl₃): δ 1.82 (s, 3H, CH₃), 3.59 (t, 1H, J = 9 Hz, H-6), 3.75 (t, 1H, J = 10.2 Hz, H-6'), 3.84-3.91 (m, 1H, H-5), 3.92-3.95 (m, 1H, H-4), 4.23-4.26 (m, 2H, H-2, H-3), 4.93 (d, 1H, J = 12 Hz, CH₂Ph), 4.74 (d, 1H, J = 12 Hz, CH₂Ph), 4.93 (d, 1H, J = 3.5 Hz, H-1), 5.57 (s, 1H, CHPh), 5.82 (d, 1H, J = 8.4 Hz, CONH), 7.33-7.51 (m, 10H, aromatic) .

O-3 Allylation

The subsequent allylation at the O-3 position would likely involve treatment of the 4,6-O-benzylidene protected intermediate with an allylating agent, typically allyl bromide or allyl iodide, in the presence of a suitable base such as sodium hydride or potassium carbonate. This reaction would generally be conducted in an aprotic solvent like DMF or THF, followed by purification via column chromatography.

The regioselectivity of allylation at the O-3 position (rather than O-2) is dictated by the presence of the acetamido group at C-2, which makes the adjacent O-3 hydroxyl more nucleophilic. This controlled, selective modification is crucial for establishing the desired substitution pattern in the final product.

Applications in Glycochemistry

Role as a Building Block

Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside serves as a versatile building block in glycochemistry for several key reasons that highlight its importance in synthetic carbohydrate chemistry:

  • Orthogonal Protection Strategy: The compound features hydroxyl groups protected with different protecting groups that can be selectively removed under specific conditions, allowing for controlled modification at particular positions.

  • Versatile Allyl Functionality: The allyl group at O-3 provides a reactive handle that can be transformed into various functional groups through diverse chemical reactions, enabling the introduction of different substituents as needed for specific applications.

  • Controlled Stereochemistry: The well-defined stereochemistry of the glucopyranoside core, particularly the α-configuration at the anomeric position, provides a reliable starting point for stereoselective glycosylation reactions.

  • Benzylidene Acetal Versatility: The benzylidene acetal protecting the 4,6-positions can be selectively opened to provide either 4-OH or 6-OH derivatives, further expanding synthetic possibilities and allowing access to differently substituted carbohydrate building blocks.

These characteristics make this compound particularly valuable in the field of glycochemistry, where it serves as an intermediate for the synthesis of more complex carbohydrates with specific patterns of substitution.

Oligosaccharide Synthesis

In the context of oligosaccharide synthesis, Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside can function in multiple capacities:

  • As a glycosyl acceptor: After selective deprotection of specific hydroxyl groups, the compound can serve as an acceptor in glycosylation reactions, allowing for the construction of more complex oligosaccharides.

  • As a precursor to glycosyl donors: Through manipulation of the anomeric position, the compound can be converted into various glycosyl donors suitable for different glycosylation strategies.

  • As a scaffold for introducing diversity: The allyl group at O-3 can be modified to create a library of differently substituted derivatives, enabling the exploration of structure-activity relationships in carbohydrate-based compounds.

This versatility makes the compound an essential tool in the synthetic glycochemist's arsenal, particularly for creating complex carbohydrate structures with biological relevance.

Comparison with Related Compounds

Structural Analogs

Several structural analogs of Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside have been reported in the literature, each with distinct features that influence their chemical behavior and applications. The table below compares these related compounds:

CompoundCAS NumberKey Structural DifferenceDistinctive Properties
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside13343-63-0Lacks the 3-O-allyl groupFree OH at C-3 position; potential glycosyl acceptor at O-3
Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside-Has a benzyl group at O-6 instead of benzylidene at 4,6-positionsFree OH at C-4; different conformational properties and reactivity
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-α-D-glucopyranoside50605-12-4Isopropylidene at 4,6-positions instead of benzylideneDifferent ring conformation and stability profile; distinctive acid sensitivity

These structural variations significantly impact the reactivity, solubility, and applications of these compounds in carbohydrate chemistry. The specific pattern of protecting groups determines which positions are available for further functionalization, thus directing the synthetic pathways available to the chemist.

Structure-Reactivity Relationships

The structural features of Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside significantly influence its chemical reactivity in predictable ways that can be exploited in synthesis:

  • The benzylidene acetal constrains the sugar ring conformation, affecting the accessibility and reactivity of other functional groups on the molecule. This conformational constraint can enhance the stereoselectivity of certain reactions by limiting the possible approaches of reagents.

  • The allyl group at O-3 introduces a site for diverse chemical transformations, including oxidation, reduction, and addition reactions, that can be exploited to introduce various functional groups at this position.

  • The acetamido group at C-2 provides hydrogen bonding capabilities that can influence intermolecular interactions and potentially direct the stereochemical outcome of glycosylation reactions.

These structure-reactivity relationships are fundamental to understanding how this compound behaves in synthetic contexts and how it can be effectively utilized in the preparation of more complex carbohydrate structures.

Research Applications

Current Research Areas

Current research involving protected glucosamine derivatives like Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside focuses on several key areas that highlight the compound's significance in modern glycochemistry:

  • Development of more efficient and stereoselective glycosylation methods, utilizing the compound's well-defined stereochemistry and functional group pattern.

  • Exploration of new protecting group strategies for carbohydrate synthesis, building upon the orthogonal protection demonstrated in this molecule.

  • Investigation of regioselective modifications to create diverse carbohydrate libraries for biological screening and structure-activity relationship studies.

  • Application in the synthesis of biologically relevant oligosaccharides, particularly those containing N-acetylglucosamine units that are prevalent in glycoproteins and other glycoconjugates .

In the field of glycochemistry, this compound represents a valuable tool for creating structurally defined carbohydrates with specific patterns of substitution, which is crucial for understanding carbohydrate-based biological recognition processes.

Biological Relevance

While Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside itself is primarily a synthetic intermediate rather than a biologically active compound, the oligosaccharides and glycoconjugates that can be synthesized using this building block have significant biological relevance:

  • Cell Signaling: Complex carbohydrates often mediate cell-cell communication and signaling processes, with specific oligosaccharide structures being recognized by various receptors.

  • Immune Response: Carbohydrate structures play crucial roles in immune recognition and response mechanisms, making synthetic access to defined oligosaccharides valuable for immunological research.

  • Protein Glycosylation: As building blocks for more complex structures, compounds like this contribute to our understanding of protein glycosylation, a post-translational modification critical for protein function and stability.

This biological relevance underscores the importance of having reliable synthetic methods for creating defined carbohydrate structures, for which compounds like Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside are essential.

Future Research Directions

Application Expansion

The potential applications of Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside and its derivatives may expand into several emerging areas:

  • Development of glycomimetics with enhanced stability and biological activity, utilizing the structural framework provided by this compound as a starting point.

  • Creation of carbohydrate-based materials with specific recognition properties for applications in sensing, drug delivery, or biomaterials.

  • Exploration of carbohydrate-based therapeutics targeting specific glycan-binding proteins involved in disease processes.

  • Investigation of carbohydrate-based adjuvants for vaccine development, leveraging the immunological properties of specific oligosaccharide structures.

These expanding applications highlight the continuing relevance of synthetic carbohydrate chemistry and the importance of versatile building blocks like Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside.

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